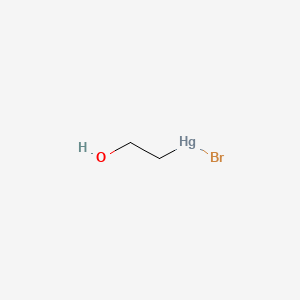
Bromo(2-hydroxyethyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo(2-hydroxyethyl)mercury: is an organomercury compound with the molecular formula C₂H₅BrHgO . It is known for its unique chemical properties and potential applications in various scientific fields. The compound consists of a mercury atom bonded to a bromo group and a 2-hydroxyethyl group, making it a versatile reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Synthesis: Bromo(2-hydroxyethyl)mercury can be synthesized by reacting with in an organic solvent such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete reaction.
Alternative Method: Another method involves the reaction of with in the presence of a base like sodium hydroxide. This method can be advantageous due to the availability and lower toxicity of mercury(II) acetate compared to mercury(II) bromide.
Industrial Production Methods: Industrial production of this compound often involves the direct synthesis method due to its simplicity and high yield. The reaction is scaled up in large reactors with controlled temperature and pressure to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bromo(2-hydroxyethyl)mercury can undergo oxidation reactions, where the mercury center is oxidized to a higher oxidation state. Common oxidizing agents include and .
Reduction: The compound can be reduced to form and . Reducing agents such as or are typically used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles like or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, zinc dust, mild heating.
Substitution: Thiols, amines, organic solvents like ethanol or dichloromethane.
Major Products:
Oxidation: Higher oxidation state mercury compounds.
Reduction: Mercury(0), 2-bromoethanol.
Substitution: Thiol or amine-substituted mercury compounds.
Scientific Research Applications
Chemistry: Bromo(2-hydroxyethyl)mercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It is also employed in the preparation of other organomercury compounds.
Biology: In biological research, this compound is used to study the effects of mercury on biological systems. It serves as a model compound to investigate mercury’s interaction with proteins and enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of mercury-based drugs. Its ability to form stable complexes with biological molecules makes it a candidate for therapeutic research.
Industry: this compound is used in the manufacturing of specialty chemicals and materials. Its unique properties make it valuable in the production of catalysts and other industrial reagents.
Mechanism of Action
The mechanism of action of bromo(2-hydroxyethyl)mercury involves its ability to form strong bonds with sulfur-containing amino acids in proteins. This interaction can inhibit the function of enzymes and other proteins, leading to various biological effects. The compound’s molecular targets include cysteine residues in proteins, which are critical for the catalytic activity of many enzymes.
Comparison with Similar Compounds
Methylmercury: Another organomercury compound with a methyl group instead of a 2-hydroxyethyl group. It is known for its high toxicity and environmental impact.
Ethylmercury: Similar to methylmercury but with an ethyl group. It is used in some vaccines as a preservative.
Phenylmercury: Contains a phenyl group and is used as a fungicide and antiseptic.
Uniqueness: Bromo(2-hydroxyethyl)mercury is unique due to its combination of a bromo group and a 2-hydroxyethyl group, which imparts distinct chemical properties. Its ability to participate in a variety of chemical reactions and form stable complexes with biological molecules sets it apart from other organomercury compounds.
Properties
CAS No. |
23471-13-8 |
|---|---|
Molecular Formula |
C2H5BrHgO |
Molecular Weight |
325.56 g/mol |
IUPAC Name |
bromo(2-hydroxyethyl)mercury |
InChI |
InChI=1S/C2H5O.BrH.Hg/c1-2-3;;/h3H,1-2H2;1H;/q;;+1/p-1 |
InChI Key |
CKWZMCYUTBSENJ-UHFFFAOYSA-M |
Canonical SMILES |
C(C[Hg]Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



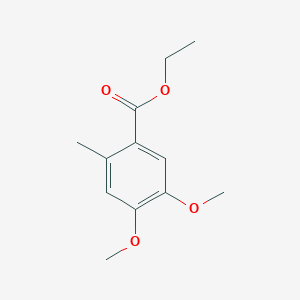
![{[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile](/img/structure/B14701251.png)
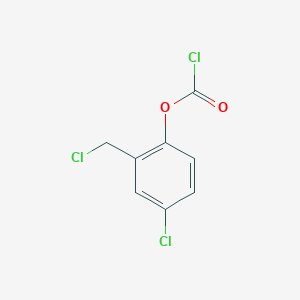
![Tert-butyl 2-[4-[[2-(3,4-dichlorophenoxy)acetyl]amino]phenoxy]acetate](/img/structure/B14701278.png)
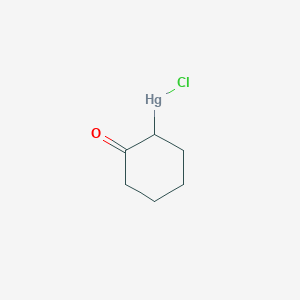
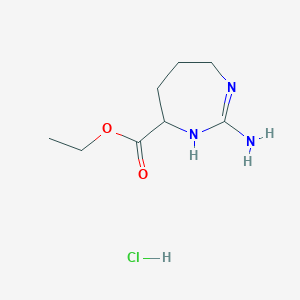
![3,7-Diazatricyclo[3.3.3.01,5]undecane-2,4,6,8-tetrone](/img/structure/B14701285.png)
![1-[1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl]azepane](/img/structure/B14701291.png)
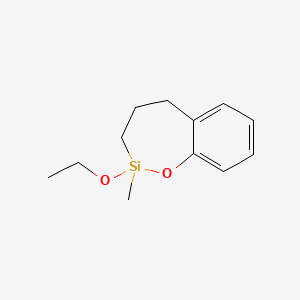
![Ethyl N,N-diethyl-P-[hydroxy(phenyl)methyl]phosphonamidate](/img/structure/B14701297.png)
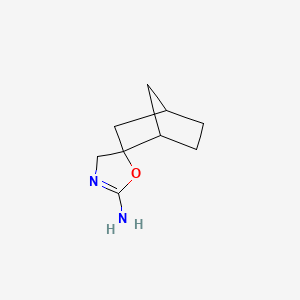
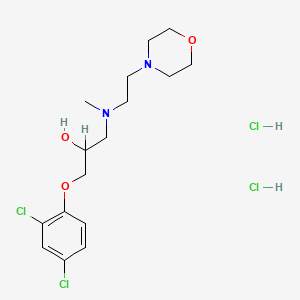
![Benzene, 1,1'-[(2-methylpropylidene)bis(seleno)]bis-](/img/structure/B14701325.png)
